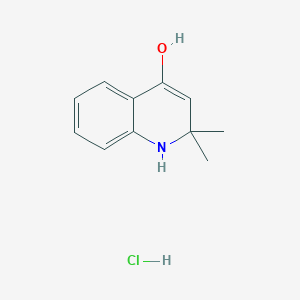

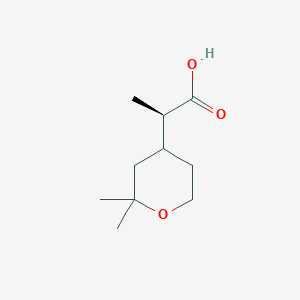

2,2-Dimethyl-1,2-dihydroquinolin-4-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dimethyl-1,2-dihydroquinolin-4-ol hydrochloride is a compound related to the class of 1,2-dihydroquinolines, which are of interest due to their chemical properties and potential biological activities. The compound itself is not directly mentioned in the provided papers, but its structural relatives are extensively studied, providing insights into its possible characteristics and behaviors.

Synthesis Analysis

The synthesis of related 1,2-dihydroquinoline derivatives has been explored in various studies. For instance, the cyclisation of N-(1,1-dimethylpropargyl) anilines using cuprous chloride in refluxing toluene yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines . This method could potentially be adapted for the synthesis of 2,2-dimethyl-1,2-dihydroquinolin-4-ol hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,2-dihydroquinoline derivatives can be complex, with various substituents affecting their configuration and stereochemistry. Mass spectrometric techniques have been employed to determine the configuration at C-2 and C-4 in molecules of related compounds . These studies provide a foundation for understanding the molecular structure of 2,2-dimethyl-1,2-dihydroquinolin-4-ol hydrochloride.

Chemical Reactions Analysis

The reactivity of the double bond in the heterocyclic ring of 1,2-dihydroquinoline derivatives has been exemplified by various reactions, such as chlorination, epoxidation, and oxymercuration . These reactions lead to different products, indicating the versatility of these compounds in chemical transformations. The behavior of 2,2-dimethyl-1,2-dihydroquinolin-4-ol hydrochloride in similar reactions would likely follow comparable pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-dihydroquinoline derivatives can be inferred from their structural characteristics and the reactions they undergo. For example, the introduction of substituents can enable reactions that are not possible with unsubstituted compounds, as seen with the rearrangement of 1-allyl-2,3-dimethyl-1,2-dihydroisoquinoline . The coordination behavior of these compounds with metal ions has also been studied, revealing their potential to form complexes with various metals . These insights contribute to a broader understanding of the physical and chemical properties of 2,2-dimethyl-1,2-dihydroquinolin-4-ol hydrochloride.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

2,2-Dimethyl-1,2-dihydroquinolin-4-ol hydrochloride is utilized in various chemical synthesis processes. For instance, it has been involved in the preparation of 6-substituted-2,2-dimethyl-1,2-dihydroquinolines through cyclisation of N-(1,1-dimethylpropargyl) anilines. This compound showcases reactivity that allows for further transformations, such as chlorination, epoxidation, and oxymercuration, yielding various derivatives with potential applications in material science and pharmaceuticals (Williamson & Ward, 2005).

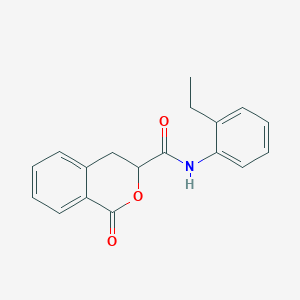

Spectroscopic Characterization and Metal Complex Formation

Research involving 2,2-dimethyl-1,2-dihydroquinolin-4-ol hydrochloride has extended into the field of spectroscopy and metal complex formation. A novel ligand derived from this compound was synthesized and showed to form metal complexes with several divalent transition metals. These complexes were analyzed using spectroscopic techniques, indicating potential applications in analytical chemistry and materials science (K. .. Patel & H. S. Patel, 2017).

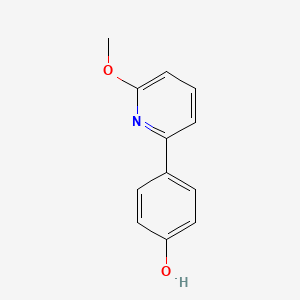

Fluorescent Properties and Biological Activities

Studies have revealed that derivatives of 2,2-dimethyl-1,2-dihydroquinolin-4-ol hydrochloride possess significant photofluorescent properties. These compounds, particularly those benzene-fluorinated, have been evaluated for their cytotoxic effects against various tumor cell lines, showing promising results for use in medical diagnostics and treatment. Additionally, their antioxidant properties were explored, indicating potential for therapeutic applications (Politanskaya et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2,2-dimethyl-1H-quinolin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-11(2)7-10(13)8-5-3-4-6-9(8)12-11;/h3-7,12-13H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERYKRSKHXXBEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C2=CC=CC=C2N1)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1,2-dihydroquinolin-4-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2500898.png)

![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)

![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)

![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)

![1-{[2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2500912.png)

![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)

![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)